2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a compound that contains both an amino acid structure and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar organic reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the trifluoromethyl group can produce corresponding hydrocarbons.
Scientific Research Applications
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A similar compound with a fluorine atom instead of a trifluoromethyl group.
2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid: Another related compound with a trifluoromethyl group attached to a phenyl ring.
Uniqueness
The uniqueness of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid lies in its combination of an amino acid structure with a trifluoromethyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H8F3N3O2 |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H8F3N3O2/c8-7(9,10)4-1-12-13(2-4)3-5(11)6(14)15/h1-2,5H,3,11H2,(H,14,15) |
InChI Key |
CPKORNDDENBRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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